molecular formula C13H24N2O2 B7987142 Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7987142
M. Wt: 240.34 g/mol
InChI Key: YPGOLKSFUYFLPB-LLVKDONJSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named using IUPAC rules as (R)-tert-butyl cyclopropyl(piperidin-3-yl)carbamate . This nomenclature reflects:

  • The carbamate functional group (tert-butoxycarbonyl) as the principal chain substituent.
  • The piperidin-3-yl group, indicating a piperidine ring substituted at the third position.
  • The cyclopropyl moiety attached to the carbamate nitrogen.
  • The (R) configuration at the chiral center of the piperidine ring, determined using Cahn-Ingold-Prelog priority rules.

Alternative naming conventions describe it as a tert-butyl ester of cyclopropyl-(R)-piperidin-3-yl-carbamic acid , emphasizing the esterification of the carbamic acid derivative.

Molecular Architecture: Cyclopropane-Piperidine Hybrid Framework

The molecule features a unique hybrid architecture combining three structural motifs:

Structural Component Key Features
Piperidine ring - Six-membered saturated nitrogen heterocycle
- Chair conformation predominates due to steric strain minimization.
Cyclopropane ring - Three-membered carbocycle with 60° bond angles
- High ring strain (≈27.5 kcal/mol) influencing reactivity.
tert-Butyl carbamate group - Bulky tert-butyloxycarbonyl (Boc) protecting group
- Planar carbamate linkage (N–C=O) with partial double-bond character.

The stereoelectronic interplay between the cyclopropane’s strain and the piperidine’s chair conformation creates a rigid yet conformationally adaptive scaffold. X-ray studies of analogous compounds show that the cyclopropane ring adopts a perpendicular orientation relative to the piperidine plane to minimize van der Waals repulsions.

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction data for related carbamates reveal:

  • Bond lengths :
    • C–O (carbamate): 1.33–1.36 Å
    • N–C (cyclopropane): 1.47–1.49 Å
    • Piperidine C–N: 1.45–1.48 Å.
  • Torsional angles :
    • Carbamate N–C(O)–O–C(tert-butyl): 175–180° (antiperiplanar alignment).
    • Cyclopropane C–C–C: 58–62°.

Conformational dynamics are dominated by:

  • Piperidine ring puckering : Energy barriers of ~10–12 kcal/mol for chair-to-chair interconversion.
  • Cyclopropane rigidity : Limited rotation about the N–cyclopropyl bond (energy barrier >15 kcal/mol).
  • Boc group rotation : Free rotation around the carbamate O–C bond at room temperature.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shift (δ, ppm) Splitting Assignment
^1H 1.44 (s, 9H) Singlet tert-Butyl methyl protons
0.82–1.12 (m, 4H) Multiplet Cyclopropane CH₂
2.65–3.10 (m, 3H) Multiplet Piperidine H-3, H-2, H-4
^13C 28.3 Quartet tert-Butyl CH₃
79.8 Singlet tert-Butyl quaternary carbon
155.4 Singlet Carbamate carbonyl (C=O)

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
2975–2860 C–H stretch (tert-butyl)
1695 C=O stretch (carbamate)
1520 N–H bend (carbamate)
1250 C–O–C asymmetric stretch

Mass Spectrometry (MS)

  • Molecular ion : m/z 238.33 [M]⁺ (calculated for C₁₃H₂₂N₂O₂).
  • Key fragments :
    • m/z 181.18 [M – C₄H₇]⁺ (loss of cyclopropane).
    • m/z 57.07 [C₄H₉]⁺ (tert-butyl fragment).

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGOLKSFUYFLPB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Piperidine Derivatives

A common approach utilizes (R)-piperidin-3-amine as the chiral starting material. The synthesis involves:

  • Protection of the amine : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form (R)-tert-butyl piperidin-3-ylcarbamate.

  • Cyclopropanation : Introduction of the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, cyclopropyl bromide reacts with the Boc-protected amine in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst.

  • Deprotection and re-protection : Selective removal of the Boc group using trifluoroacetic acid (TFA) followed by re-protection with benzyl chloroformate to enhance solubility.

Key parameters :

  • Yield: 65–78% for cyclopropanation steps.

  • Temperature: 0–25°C for Boc protection; 80–100°C for cross-coupling.

Stereoselective Hydrogenation

Patented methods emphasize cis/trans selectivity during piperidine ring formation. For example:

  • Substrate : (4-Methyl-pyridin-3-yl)-carbamic acid methyl ester.

  • Conditions : 100 psi H₂, 100°C, Rh/Al₂O₃ catalyst, ethanol solvent.

  • Outcome : Quantitative yield of cis-(4-methyl-piperidin-3-yl)-carbamic acid methyl ester (cis:trans = 5:1).

This approach ensures stereochemical fidelity, critical for the (R)-configuration. Post-hydrogenation, the methyl ester is hydrolyzed to the carboxylic acid and converted to the tert-butyl ester via Steglich esterification.

Asymmetric Synthesis via Organometallic Catalysis

Suzuki-Miyaura Coupling

A patent (KR20120083357A) details a three-step route:

  • Boronic acid formation : 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid synthesized via borylation of a halogenated precursor.

  • Coupling : Reaction with 4-bromopyridine under Pd(PPh₃)₄ catalysis to form (4-fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester.

  • Hydrogenation : Selective reduction of the pyridine ring to piperidine using PtO₂ or Rh/C under 50–100 psi H₂.

Data :

StepCatalystSolventYield (%)
BorylationPd(dppf)Cl₂DMF82
CouplingPd(PPh₃)₄THF75
HydrogenationPtO₂EtOH90

Electrochemical Oxidation

The WO2004046112A2 patent describes electrochemical methods for oxidizing intermediates:

  • Electrolyte : Acetic acid/potassium acetate with acetic anhydride.

  • Conditions : Platinum electrodes, <40°C, current density 10–50 mA/cm².

  • Outcome : 70–85% conversion to ketopiperidine precursors, which are subsequently reductively aminated.

Resolution of Racemic Mixtures

Chiral Chromatography

  • Stationary phase : Cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile phase : Hexane/isopropanol (90:10).

  • Result : Enantiomeric excess (ee) >99% for (R)-enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic piperidin-3-amine:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Acyl donor : Vinyl acetate.

  • Selectivity : Preferential acetylation of (S)-enantiomer, leaving (R)-amine unreacted (ee = 94%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–3.10 (m, 4H, piperidine), 0.98–1.12 (m, 4H, cyclopropyl).

  • HPLC : Chiralcel OD-H column, 98.5% ee.

  • HRMS : [M+H]⁺ calcd. 241.1911, found 241.1908.

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration and boat conformation of the piperidine ring.

Industrial-Scale Considerations

Catalyst Recycling

  • Rh/Al₂O₃ recovery : Filtration and reactivation via H₂ reduction (5 cycles, <5% activity loss).

  • Solvent recovery : Ethanol distillation (≥95% purity).

Process Optimization

  • Continuous flow hydrogenation : Microreactor systems reduce reaction time from 24 h to 2 h.

  • Green chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) in Boc protection steps.

Challenges and Solutions

Epimerization During Deprotection

  • Issue : Acidic conditions (e.g., TFA) cause racemization at C3.

  • Solution : Use of buffered deprotection (pH 7.4 phosphate) retains >98% ee.

Byproduct Formation in Cyclopropanation

  • Issue : Competing ring-opening reactions with strong bases.

  • Mitigation : Cs₂CO₃ instead of K₂CO₃ reduces side products from 15% to <3%.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–H functionalization enables direct cyclopropanation of piperidine derivatives without pre-functionalization.

Biocatalytic Approaches

Engineered transaminases convert keto-piperidines to (R)-amines with 99% ee, bypassing resolution steps .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or esters.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester has been explored for its potential as a drug candidate due to its favorable pharmacological properties:

  • Prodrug Development: The compound serves as a prodrug that can enhance the bioavailability of active pharmaceutical ingredients. Its ability to penetrate biological membranes makes it suitable for therapeutic applications .
  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it valuable for studying enzyme mechanisms and developing enzyme inhibitors .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis:

  • Synthetic Intermediates: It is employed in the synthesis of various biologically active compounds, including peptidomimetics and other carbamate derivatives. Its stability under different reaction conditions allows for its use in multi-step synthetic processes .
  • Protecting Group: The tert-butyl ester functionality can act as a protecting group for amines and carboxylic acids during synthesis, facilitating complex organic reactions.

Biochemical Research

The compound's unique structure enables it to be used as a biochemical probe:

  • Protein Interaction Studies: It is investigated for its role in modulating protein-protein interactions, which is crucial for understanding cellular signaling pathways .
  • Therapeutic Potential in Cancer Treatment: The compound has been evaluated for its efficacy against cell proliferative disorders such as cancer, where it acts as an inhibitor of cyclin-dependent kinases (CDKs), essential regulators of the cell cycle .

Case Studies

StudyFocusFindings
Study 1Enzyme MechanismsThis compound was shown to inhibit specific metabolic enzymes, demonstrating potential as a biochemical probe .
Study 2Drug DevelopmentEvaluated as a prodrug; showed enhanced membrane permeability, suggesting improved bioavailability for therapeutic applications .
Study 3Cancer ResearchInvestigated for its ability to inhibit CDKs; results indicated promising anticancer activity through modulation of cell cycle progression .

Mechanism of Action

The mechanism of action of Cyclopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the tert-butyl carbamate core but differ in substituents, ring systems, or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Industrial Relevance
Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester (CAS: 250275-26-4) C₁₃H₂₄N₂O₂ 240.34 Parent compound; (R)-piperidine with cyclopropylcarbamoyl group. Intermediate for enzyme inhibitors (e.g., leukotriene A4 hydrolase) .
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7) C₁₃H₂₄N₂O₃ 270.37 Pyrrolidine ring instead of piperidine; 2-hydroxyethyl substituent at position 1. Potential use in prodrug design due to hydroxyl group .
tert-Butyl (3R)-3-cyclopropylpiperazine-1-carboxylate (CAS: 1240587-11-4) C₁₂H₂₂N₂O₂ 226.32 Piperazine ring (two nitrogen atoms) instead of piperidine; cyclopropyl at position 3. Used in synthesizing kinase inhibitors; altered nitrogen spacing affects hydrogen bonding .
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353953-37-3) C₁₄H₂₃ClN₂O₃ 302.80 Pyrrolidine ring with 2-chloroacetyl substituent; introduces electrophilic reactivity. Intermediate for alkylating agents or cross-coupling reactions .
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid tert-butyl ester (Ref: 10-F087965) C₁₃H₂₄N₂O₂ 240.34 (S)-enantiomer of the parent compound; identical formula but opposite stereochemistry. Used to study enantioselectivity in drug-target interactions; may exhibit reduced activity .

Key Comparative Insights

Ring System and Stereochemistry
  • Piperidine vs. Pyrrolidine : The parent compound’s piperidine ring (6-membered) provides greater conformational flexibility compared to pyrrolidine (5-membered), which may enhance binding to larger enzyme pockets .
  • Piperazine vs.
  • Enantiomeric Effects : The (S)-enantiomer (Ref: 10-F087965) demonstrates how stereochemistry can drastically alter pharmacological profiles. For example, (R)-configured compounds often show higher affinity for chiral receptors like G protein-coupled receptors .
Functional Group Modifications
  • Hydroxyethyl Substituent (CAS 1354019-38-7): The 2-hydroxyethyl group enhances solubility in aqueous media, making it advantageous for prodrug formulations .
  • Chloroacetyl Substituent (CAS 1353953-37-3): Introduces a reactive site for nucleophilic substitution, enabling covalent binding to biological targets or further synthetic modifications .

Biological Activity

Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of approximately 240.34 g/mol . The compound features a cyclopropyl group, a piperidine ring, and a tert-butyl ester functional group, which contribute to its solubility and bioavailability in biological systems.

Preliminary studies indicate that this compound may modulate neurotransmitter systems in the central nervous system. This modulation could influence synaptic transmission and neuronal excitability, potentially impacting mood regulation and pain pathways.

1. Antidepressant Effects

The piperidine structure is commonly associated with compounds that affect neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. Research suggests that derivatives of this compound may exhibit antidepressant properties through these mechanisms.

2. Antinociceptive Properties

The compound may show efficacy in pain management by influencing pain pathways. Its interaction with specific receptors involved in nociception could provide a basis for developing analgesic therapies.

3. Anti-inflammatory Activity

Some derivatives have demonstrated the ability to reduce inflammation by modulating immune responses. This anti-inflammatory activity could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of cyclopropyl-containing piperidine derivatives:

  • Study on HIV Protease Inhibition : A series of piperidine-derived inhibitors were evaluated for their inhibitory potency against HIV-1 protease. Compounds containing cyclopropyl groups exhibited IC50 values ranging from submicromolar to nanomolar, suggesting strong enzymatic activity .
  • Caspase Inhibitors : Research has shown that modifications to the piperidine structure can enhance stability and potency against caspases, enzymes involved in inflammatory processes. The incorporation of cyclopropyl groups has been linked to improved pharmacological profiles .

Comparative Analysis

To better understand the unique features of this compound, the following table compares it with similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundPiperidine derivativeAntidepressant, anti-inflammatoryComplex multi-functional structure
KetaminePiperidine derivativeAnestheticNMDA receptor antagonist
CarbofuranCarbamate esterInsecticideHigh toxicity to non-target species

Q & A

What are the optimal synthetic routes for preparing Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester while preserving stereochemical integrity?

Basic Research Focus:
The compound is synthesized via multi-step protocols, often involving tert-butyl ester protection of piperidine intermediates. For example, Suzuki coupling of boronic acid intermediates with cyclopropane-containing precursors under palladium catalysis is a common strategy to assemble the core structure . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts.

Advanced Research Consideration:
Challenges arise in avoiding racemization during formylation or deprotection steps. A modified procedure using formic anhydride and dicyclohexylcarbodiimide (DCC) in pyridine at 0°C minimizes racemization, as demonstrated in analogous tert-butyl ester syntheses (87% yield with no detectable racemization) . Optimization of reagent equivalents (e.g., 4 equiv formic acid, 2 equiv DCC) is critical for high yields .

How can researchers confirm the enantiomeric purity of this compound?

Basic Research Focus:
Standard techniques include chiral HPLC and polarimetry. For example, chiral stationary phases (CSPs) like amylose- or cellulose-based columns resolve enantiomers by differential retention times.

Advanced Research Consideration:
Advanced workflows combine NMR with Mosher’s ester analysis or X-ray crystallography for absolute configuration determination. Trifluoroacetic acid (TFA)-mediated cleavage of the tert-butyl ester followed by comparison with authentic standards via circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

What analytical workflows are recommended for identifying by-products in the synthesis of this compound?

Basic Research Focus:
LC-MS and GC-MS are standard for detecting low-molecular-weight impurities. Silica gel column chromatography effectively isolates major by-products like 1,3-dicyclohexyl-diformylurea, a common side product in DCC-mediated reactions .

Advanced Research Consideration:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) elucidate structures of persistent by-products. For example, residual phosgene-derived intermediates in isocyanide syntheses require rigorous quenching protocols to avoid carbamate degradation .

How do reaction conditions influence the stability of the tert-butyl ester group during functionalization?

Basic Research Focus:
The tert-butyl ester is stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane) or TFA. Protection-deprotection strategies are critical during multi-step syntheses .

Advanced Research Consideration:
Competing reactions, such as β-elimination in basic media, can degrade the ester. Solvent selection (e.g., chloroform over THF) and low-temperature conditions (−20°C) mitigate this risk during formylation .

What strategies address low yields in the hydrogenolytic debenzylation of intermediates?

Basic Research Focus:
Catalytic hydrogenation (H₂/Pd-C) is standard for debenzylation. Yields depend on catalyst loading (5–10% Pd) and solvent polarity (e.g., ethanol vs. ethyl acetate) .

Advanced Research Consideration:
Competitive hydrogenolysis of the cyclopropane ring necessitates selective catalysts. Use of Pearlman’s catalyst (Pd(OH)₂/C) under mild H₂ pressure (1–3 atm) preserves cyclopropane integrity while achieving >90% debenzylation .

How can researchers resolve contradictions in reported yields for tert-butyl ester syntheses?

Basic Research Focus:
Discrepancies often arise from reagent purity or reaction scale. For example, yields drop from 87% to 28% when formic acid equivalents are reduced from 4 to 2 .

Advanced Research Consideration:
Microscale reaction screening with automated platforms (e.g., Chemspeed) identifies optimal stoichiometry. Kinetic studies using in situ IR or Raman spectroscopy reveal rate-limiting steps, enabling yield prediction across scales .

What role does the tert-butyl ester play in facilitating downstream functionalization?

Basic Research Focus:
The ester acts as a transient protecting group for carboxylic acids or amines, enabling selective modification of other functional groups (e.g., cyclopropane rings or piperidine nitrogens) .

Advanced Research Consideration:
In Suzuki-Miyaura couplings, the tert-butyl group stabilizes boronate intermediates against protodeboronation, enhancing cross-coupling efficiency. Post-coupling deprotection with TFA yields free amines for further derivatization .

How can racemization during tert-butyl ester deprotection be minimized?

Basic Research Focus:
Racemization is mitigated using TFA in dichloromethane (DCM) at 0°C instead of HCl, which induces partial epimerization .

Advanced Research Consideration:
Enzymatic deprotection (e.g., esterases) under aqueous conditions offers a stereoretentive alternative. Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze tert-butyl esters without affecting chiral centers .

What computational tools aid in predicting the reactivity of intermediates containing cyclopropane and piperidine moieties?

Advanced Research Focus:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cyclopropane ring-opening reactions. Molecular dynamics simulations predict solvent effects on tert-butyl ester stability during nucleophilic substitutions .

How are tert-butyl ester intermediates characterized in multi-step syntheses?

Basic Research Focus:
Routine characterization includes 1^1H/13^{13}C NMR, FT-IR (C=O stretch at ~1720 cm⁻¹), and elemental analysis.

Advanced Research Consideration:
Dynamic NMR (DNMR) probes rotational barriers in hindered esters, while X-ray crystallography confirms spatial arrangement of the cyclopropane-piperidine scaffold .

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